2'-Methoxykurarinone
Overview
Description
2'-Methoxykurarinone is a natural product found in Sophora flavescens and Sophora with data available.
Scientific Research Applications
Cytotoxic Properties
2'-Methoxykurarinone, a compound isolated from the root of Sophora flavescens, has shown potential cytotoxic activity against human myeloid leukemia HL-60 cells. This finding indicates a potential application of this compound in cancer research, particularly in the development of treatments targeting leukemia cells (Kang et al., 2000).
Impact on Osteoclastogenesis and Bone Resorption
Research has revealed that this compound can inhibit osteoclast differentiation and bone resorption, indicating its potential in treating bone diseases such as osteoporosis. The compound's action involves down-regulating RANKL signaling pathways, which are crucial for osteoclast activity. This suggests that this compound could be a significant molecule in developing therapies for bone-related conditions (Ju-Young Kim et al., 2014).
Antimalarial Activity
This compound has been tested for its antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited moderate antimalarial activities, suggesting its potential as a lead compound for developing new antimalarial agents. This application is crucial given the ongoing need for new treatments due to drug-resistant strains of malaria (Youn Chul Kim et al., 2004).
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQQSUPNZAWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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